

Physical and chemical properties of 2-Methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Methoxybenzenesulfonamide

Cat. No.: B1586911

[Get Quote](#)

An In-Depth Technical Guide to 2-Methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the vast landscape of chemical synthesis, **2-Methoxybenzenesulfonamide** presents itself as a molecule of significant interest, particularly for professionals engaged in drug discovery and development. Its unique structural features, combining a methoxy group and a sulfonamide moiety on a benzene ring, offer a versatile platform for the design and synthesis of novel therapeutic agents. This guide, compiled with the practicing scientist in mind, moves beyond a simple recitation of facts. It aims to provide a deeper understanding of the causality behind its properties and the practical considerations for its use in a laboratory setting. By integrating foundational chemical principles with actionable experimental insights, this document serves as a comprehensive resource for harnessing the full potential of **2-Methoxybenzenesulfonamide**.

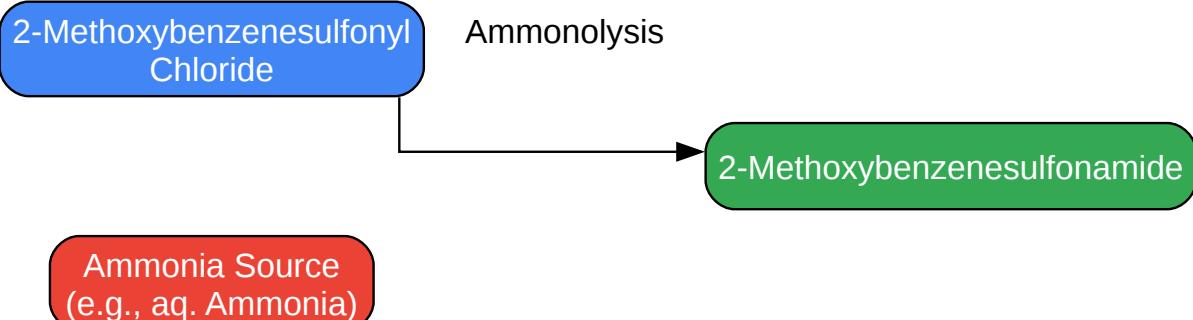
Physicochemical Characteristics

A thorough understanding of the physical and chemical properties of **2-Methoxybenzenesulfonamide** is paramount for its effective application in research and

development. These properties dictate its behavior in various chemical environments and inform decisions regarding its handling, storage, and use in synthetic protocols.

Key Physicochemical Data

Property	Value	Source(s)
CAS Number	52960-57-3	[1] [2]
Molecular Formula	C ₇ H ₉ NO ₃ S	[2]
Molecular Weight	187.22 g/mol	[2]
Appearance	White to off-white crystalline solid	[3]
Melting Point	170 °C	[1]
Purity	≥95%	[2]
SMILES	COc1=CC=CC=C1S(=O)(=O)N	[2]


The sulfonamide group, with its acidic proton on the nitrogen, and the electron-donating methoxy group are the primary drivers of the molecule's chemical personality. The interplay between these two functional groups governs its reactivity and solubility.

Solubility Profile: While quantitative solubility data in a wide range of solvents is not extensively documented, a qualitative assessment can be made based on the molecule's structure. **2-Methoxybenzenesulfonamide** is expected to exhibit limited solubility in non-polar solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is anticipated to be pH-dependent, increasing in basic conditions due to the deprotonation of the sulfonamide nitrogen.

Synthesis and Reactivity

The synthesis of **2-Methoxybenzenesulfonamide** is a critical aspect for its utilization as a building block in more complex molecular architectures. While various methods can be envisioned, a common and practical approach involves the reaction of 2-methoxybenzenesulfonyl chloride with an ammonia source.

Illustrative Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: General synthesis route to **2-Methoxybenzenesulfonamide**.

Step-by-Step Synthesis Protocol

A detailed experimental protocol for the synthesis of **2-Methoxybenzenesulfonamide** can be adapted from established procedures for sulfonamide formation.^[4] The following is a representative, self-validating protocol:

- Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with a solution of 2-methoxybenzenesulfonyl chloride in a suitable inert solvent (e.g., dichloromethane).^{[5][6][7]}
- Ammonolysis: The vessel is cooled in an ice bath, and an aqueous solution of ammonia is added dropwise from the dropping funnel with vigorous stirring. The temperature should be maintained below 10 °C during the addition. The reaction is exothermic, and careful control of the addition rate is crucial to prevent side reactions.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
- Work-up: Upon completion, the reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous sodium sulfate.

- Purification: The solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford **2-Methoxybenzenesulfonamide** as a crystalline solid.

Reactivity Profile

The reactivity of **2-Methoxybenzenesulfonamide** is characterized by the chemical behavior of its key functional groups:

- Sulfonamide Moiety: The acidic proton on the nitrogen atom can be abstracted by a base, rendering the nitrogen nucleophilic. This allows for N-alkylation or N-acylation reactions, providing a convenient handle for further molecular elaboration.^[3]
- Aromatic Ring: The methoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. This allows for the introduction of additional substituents onto the benzene ring, further diversifying the molecular scaffold.^[3]

Spectral Characterization

Definitive structural confirmation of **2-Methoxybenzenesulfonamide** relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not readily available in public databases, the expected spectral features can be predicted based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the protons of the sulfonamide group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy group protons will present as a sharp singlet around 3.9 ppm. The two protons on the sulfonamide nitrogen will likely appear as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.
- ¹³C NMR: The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the methoxy group appearing at a higher field due to

its electron-donating effect. The methoxy carbon will have a characteristic signal around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

- N-H Stretching: Two bands in the region of 3350-3250 cm^{-1} corresponding to the symmetric and asymmetric stretching vibrations of the primary sulfonamide N-H bonds.
- S=O Stretching: Strong absorptions around 1350 cm^{-1} (asymmetric) and 1160 cm^{-1} (symmetric) are characteristic of the sulfonyl group.
- C-O Stretching: A strong band in the 1250-1200 cm^{-1} region is indicative of the aryl ether C-O bond.
- Aromatic C-H and C=C Stretching: Bands in the 3100-3000 cm^{-1} and 1600-1450 cm^{-1} regions, respectively.

Mass Spectrometry (MS)

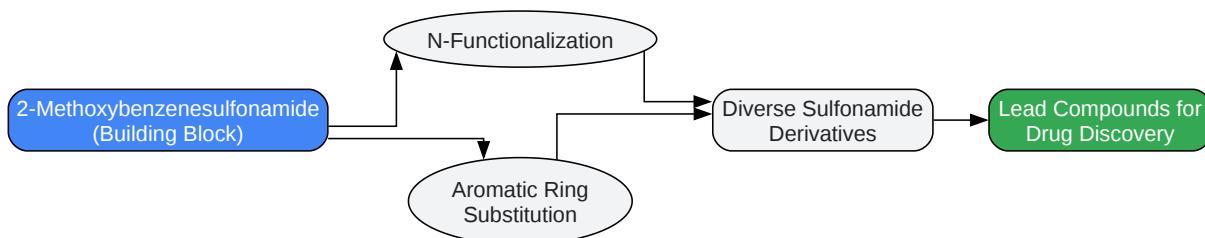
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) conditions, the protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 188.0376. A characteristic fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO_2), which would result in a fragment ion at m/z 124.[8][9][10]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling **2-Methoxybenzenesulfonamide**. It is classified as causing skin and eye irritation.[11]

Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[12][13]


- Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14]
- Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[2]
- Spill and Disposal: In case of a spill, avoid generating dust and collect the material using appropriate methods. Dispose of the chemical waste in accordance with local, state, and federal regulations.[13]

Applications in Drug Discovery and Organic Synthesis

The true value of **2-Methoxybenzenesulfonamide** lies in its application as a versatile building block for the synthesis of more complex molecules with potential biological activity. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs.[3]

Role as a Synthetic Intermediate

2-Methoxybenzenesulfonamide serves as a key precursor for the synthesis of various substituted sulfonamides. By leveraging the reactivity of both the sulfonamide nitrogen and the aromatic ring, a diverse library of compounds can be generated. For instance, it is a crucial intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia.[11][15]

[Click to download full resolution via product page](#)

Caption: Role of **2-Methoxybenzenesulfonamide** in drug discovery.

The ability to readily modify the structure of **2-Methoxybenzenesulfonamide** makes it an attractive starting point for medicinal chemists aiming to optimize the pharmacological properties of a lead compound. The methoxy group can influence the compound's metabolic stability and pharmacokinetic profile, while the sulfonamide group can participate in crucial hydrogen bonding interactions with biological targets.^[3]

Conclusion

2-Methoxybenzenesulfonamide is a valuable and versatile chemical entity with significant potential in the fields of organic synthesis and drug discovery. Its well-defined physicochemical properties, coupled with its predictable reactivity, make it a reliable building block for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its key characteristics, synthesis, and applications, with the aim of empowering researchers to effectively utilize this compound in their scientific endeavors. A thorough understanding of the principles outlined herein will undoubtedly facilitate the rational design and development of novel molecules with desired functional properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 52960-57-3 | 8669-1-01 | MDL MFCD06496492 | 2-Methoxybenzenesulfonamide | SynQuest Laboratories [synquestlabs.com]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbino.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. H34455.03 [thermofisher.com]
- 6. a2bchem.com [a2bchem.com]

- 7. 2-Methoxybenzenesulfonyl chloride, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 12. US20080319225A1 - Method of Preparation of (R)-(-)-5(2-Aminopropyl)-2-Methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. RU2419605C2 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide - Google Patents [patents.google.com]
- 15. manchesterorganics.com [manchesterorganics.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Methoxybenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1586911#physical-and-chemical-properties-of-2-methoxybenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com